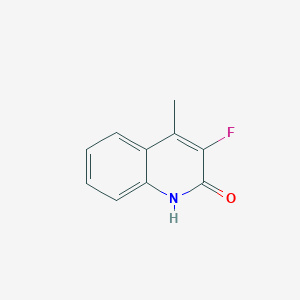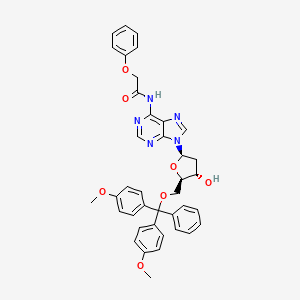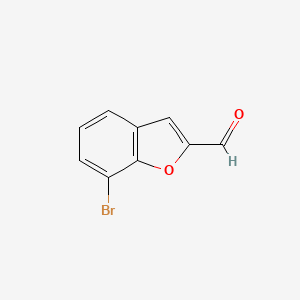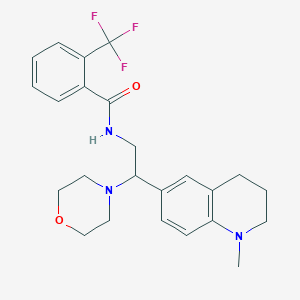
Methyl fluoroquinolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoroquinolones are a type of antibiotic that kill or inhibit the growth of bacteria . They are derived from quinolones by adding a fluorine atom to nalidixic acid, enhancing its activity against bacteria and improving its absorption, metabolism, and excretion characteristics . Common fluoroquinolones include ciprofloxacin, delafloxacin, gemifloxacin, levofloxacin, moxifloxacin, norfloxacin (discontinued), and ofloxacin .
Synthesis Analysis
The synthesis of fluoroquinolones is complex and not fully understood . The first quinolone, nalidixic acid, was discovered as a by-product of the synthesis of the antimalarial drug chloroquine .Molecular Structure Analysis
Fluoroquinolones are bicyclic heterocyclic aromatic compounds with a ketone group at position 4, a carboxylic group at position 3, and a fluorine atom at position 6 . The general structure of fluoroquinolones uses an accepted numbering scheme for positions on the molecule .Chemical Reactions Analysis
Fluoroquinolones can undergo various chemical reactions. For instance, they can be determined through their derivative after being oxidized by nitrous acid before reacting with potassium iodide .Physical And Chemical Properties Analysis
Fluoroquinolones are known for their physicochemical properties. They are bicyclic heterocyclic aromatic compounds with a ketone group at position 4, a carboxylic group at position 3, and a fluorine atom at position 6 .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Fluoroquinolones, including Methyl fluoroquinolone, are known for their broad-spectrum antibacterial activity . They inhibit bacterial DNA-gyrase, which affects bacteria reproduction, making them highly effective against many types of bacteria . Their unique mechanism of action allows them to treat infectious diseases caused by strains resistant to many other classes of antibacterials .
Synthesis and Structural Modifications
A significant amount of research has been dedicated to improving synthetic procedures leading to fluoroquinolones, enhancing their yields and quality of products, and reducing the number of steps and cost of the synthesis . Structural modifications by incorporating substituents into various positions or by means of annelation have been discussed .
Metal Complexes
Fluoroquinolones, including Methyl fluoroquinolone, can bind metal ions forming complexes in which they can act as bidentate, unidentate, and bridging ligand . The formation of these complexes has significant implications for the solubility, pharmacokinetics, and bioavailability of fluoroquinolones .
Enhanced Antimicrobial Properties
The structural modification of the quinolone skeleton by incorporating fluorine atoms at various positions of the benzene ring resulted in a remarkable improvement of antimicrobial properties . This opened new prospects in clinical treatment of infections .
Analytical Applications
Complexation with metal ions has been used in two main analytical applications: determination of quinolones based on complexation with metal ions and, reversely, determination of metal ions based on complexation with quinolones .
Anticancer Activity
New strategies in the design of metal complexes of quinolones have led to compounds with anticancer activity . This shows the potential of Methyl fluoroquinolone in cancer research and treatment.
Wirkmechanismus
- Human cells lack these enzymes, making methyl fluoroquinolone specific to bacterial DNA replication .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
Fluoroquinolones should be avoided in children under the age of 18 years unless they have a serious infection that cannot be treated with any other antibiotic . They can damage the weight-bearing joints in children, and children are also more susceptible to other adverse effects of fluoroquinolones, including tendinitis and tendon rupture . The FDA has advised that they are not suitable for common conditions such as sinusitis, bronchitis, and uncomplicated urinary tract infections, and should only be considered when treatment with other, less toxic antibiotics, has failed .
Eigenschaften
IUPAC Name |
3-fluoro-4-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZWOFMQJMPNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20711868 |
Source


|
| Record name | 3-Fluoro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl fluoroquinolone | |
CAS RN |
198831-76-4 |
Source


|
| Record name | 3-Fluoro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989363.png)
![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)




![[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2989373.png)
![4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2989375.png)
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2989377.png)
![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)
![Methyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2989382.png)
